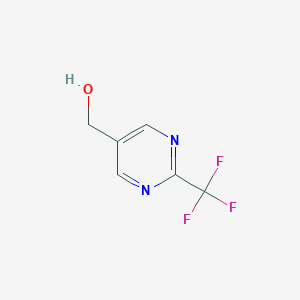

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol

Overview

Description

The compound (2-(Trifluoromethyl)pyrimidin-5-yl)methanol is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the fluorine atoms in the trifluoromethyl group is likely to enhance the compound's chemical stability and could affect its reactivity due to the strong electronegativity of fluorine.

Synthesis Analysis

The synthesis of related pyrimidinyl methanol compounds involves various chemical reactions. For instance, the synthesis of α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol, a compound related to the target molecule, was achieved through oxidation and subsequent reduction starting from trimethoprim, with an overall yield of 66% . The structures of intermediates and the final product were confirmed using LC-MS, 1H NMR, 13C NMR, or IR techniques, supported by density functional calculations .

Molecular Structure Analysis

The molecular structure of pyrimidinyl methanol derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The trifluoromethyl group attached to the pyrimidine ring is a strong electron-withdrawing group, which could influence the electronic properties of the molecule.

Chemical Reactions Analysis

The photochemical reduction of 4,6-dimethyl-2-pyrimidinol, a compound structurally similar to the target molecule, leads to different products depending on the solvent used. In methanol, an addition product is formed, while in 2-propanol, a dihydrodimer is produced . The dihydrodimer can further react under acid catalysis to yield different cyclic compounds . Additionally, nitrous acid reacts with the dihydrodimer to produce the dioxime of 2-hydroxy-4,6-pyrimidinedicarbaldehyde .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol are not detailed in the provided papers, the presence of the trifluoromethyl group is known to influence such properties. For example, the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives shows that trifluoromethyl groups can be incorporated into pyrimidinyl compounds, which may enhance their antimicrobial activity . The identification of these compounds was established using elemental analysis, IR, 1H-NMR, and mass spectral data .

Scientific Research Applications

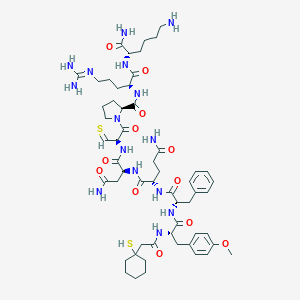

Regioselective Synthesis and Pharmacological Interest

- Pharmacological Synthesis : A study by Zanatta et al. (2020) reports the regioselective synthesis of novel pyrazolyl-pyrimidine hybrids from reactions involving trifluoromethylated pyrimidines. These compounds were tested for their inhibitory activity against human acetylcholinesterase and butyrylcholinesterase, with some showing significant activity, indicating potential pharmacological applications (Zanatta et al., 2020).

Chemical Structure and Properties

- Crystal Structure Analysis : Research on the crystal structure of nuarimol, a pyrimidine fungicide, which includes the (pyrimidin-5-yl)methanol moiety, was conducted by Kang et al. (2015). This study detailed the molecular arrangement and interactions within the crystal, contributing to the understanding of its chemical behavior (Kang et al., 2015).

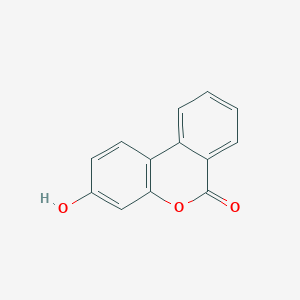

Synthesis of Novel Compounds

- Functionalized Pyrimidines : Sambaiah et al. (2017) described a versatile procedure for synthesizing functionalized novel chromeno[4,3-d]pyrimidin-5-ol derivatives, showcasing the utility of pyrimidine derivatives as intermediates in organic synthesis (Sambaiah et al., 2017).

- Antimicrobial Activity : A study by Vlasov et al. (2018) synthesized chromen-pyrimidinone derivatives and tested their antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Vlasov et al., 2018).

Application in Kinase Inhibition

- Kinase Inhibition and Antiproliferative Activities : Research by Marquise et al. (2015) focused on the synthesis of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidines from triaryl methanols, evaluating their potential in kinase inhibition and antiproliferative activities in melanoma cells, highlighting the relevance of pyrimidine derivatives in medicinal chemistry (Marquise et al., 2015).

Safety And Hazards

properties

IUPAC Name |

[2-(trifluoromethyl)pyrimidin-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTLPDJYINUPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol | |

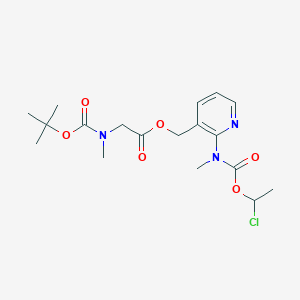

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)